molecular formula C11H11NS B12118244 4,6-dimethylquinoline-2(1H)-thione

4,6-dimethylquinoline-2(1H)-thione

Cat. No.: B12118244
M. Wt: 189.28 g/mol
InChI Key: QJOREMQVRSZILB-UHFFFAOYSA-N
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Description

4,6-Dimethylquinoline-2(1H)-thione is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thione group in this compound adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethylquinoline-2(1H)-thione typically involves the reaction of 4,6-dimethylquinoline with sulfur-containing reagents. One common method is the reaction of 4,6-dimethylquinoline with phosphorus pentasulfide (P2S5) in an inert solvent such as toluene or xylene. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylquinoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the thione group can lead to the formation of the corresponding thiol or hydrogenated quinoline derivatives.

    Substitution: The methyl groups at positions 4 and 6 can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Thiol and hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-dimethylquinoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological processes, making the compound effective against certain pathogens or cancer cells.

Comparison with Similar Compounds

    4,6-Dimethylquinoline: Lacks the thione group but shares the quinoline core structure.

    2-Methylquinoline-4-thione: Similar structure with a thione group at a different position.

    6-Methylquinoline-2-thione: Another isomer with the thione group at position 2.

Uniqueness: 4,6-Dimethylquinoline-2(1H)-thione is unique due to the presence of both methyl groups at positions 4 and 6 and the thione group at position 2. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

4,6-dimethyl-1H-quinoline-2-thione

InChI

InChI=1S/C11H11NS/c1-7-3-4-10-9(5-7)8(2)6-11(13)12-10/h3-6H,1-2H3,(H,12,13)

InChI Key

QJOREMQVRSZILB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)C=C2C

Origin of Product

United States

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